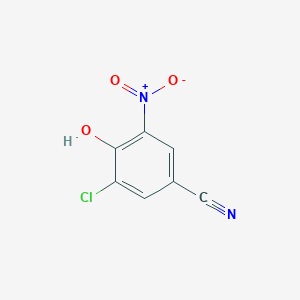
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Übersicht
Beschreibung
“6-Amino-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound with the empirical formula C8H8N2O2 . It has a molecular weight of 164.16 .
Molecular Structure Analysis
The SMILES string for this compound isNc1ccc2OCC(=O)Nc2c1 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 88-93 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Agricultural Applications
Preparation as an Intermediate for Herbicide Synthesis : 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is synthesized through hydrogenation and serves as an essential intermediate for the synthesis of the herbicide flumioxazin. Optimal process conditions have been established for efficient production with high yield and purity. This process demonstrates the compound's significance in agricultural chemistry (Y. Hai & Liao Wen-wen, 2006).
Herbicidal Activity Enhancement : The fluorination at specific positions on benzoxazinones, including 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one, has been shown to significantly enhance phytotoxic activities, making them more effective as herbicides. This demonstrates the compound's potential in the development of new, more efficient herbicide models (F. A. Macias et al., 2006).
Pharmaceutical Research
Anticonvulsant Properties : Research indicates that derivatives of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one, specifically 7-benzylamino derivatives, have shown promising anticonvulsant activities. This highlights its potential in the development of new medications for treating convulsive disorders (Zhongyuan Piao et al., 2008).
Antithrombotic Compounds : Fluorinated derivatives of this compound have been explored for their dual antithrombotic properties, combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities. This suggests its applicability in the development of treatments for thrombosis (M. Ilić, D. Kikelj, & J. Ilaš, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-amino-7-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMAFJZTZAMNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437992 | |
| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
112748-06-8 | |
| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

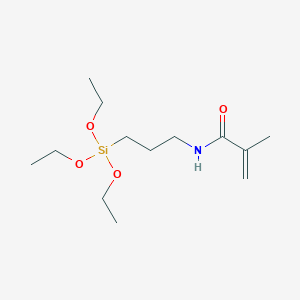
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
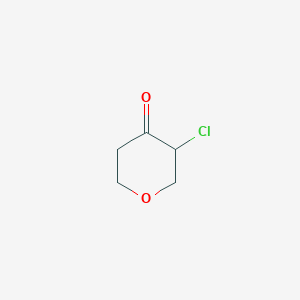
![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
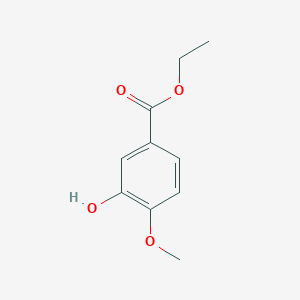
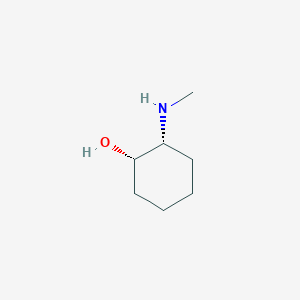


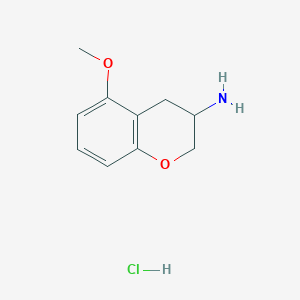

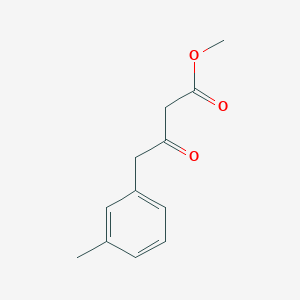

![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)
